molecular formula C4H5FO3 B14129468 Ethyl fluoroglyoxalate CAS No. 401-59-2

Ethyl fluoroglyoxalate

Cat. No.: B14129468
CAS No.: 401-59-2
M. Wt: 120.08 g/mol
InChI Key: XSZALVRJPCSBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl fluoroglyoxalate (C₄H₅FO₃) is a fluorinated derivative of glyoxylic acid esters. The fluorine substituent likely enhances its electrophilicity and stability compared to non-fluorinated analogs, making it a candidate for specialized synthetic applications, including fluorination reactions or pharmaceutical intermediates. However, detailed toxicological or thermodynamic data for this compound remains scarce, necessitating extrapolation from structurally related compounds .

Properties

CAS No.

401-59-2

Molecular Formula

C4H5FO3

Molecular Weight

120.08 g/mol

IUPAC Name

ethyl 2-fluoro-2-oxoacetate

InChI

InChI=1S/C4H5FO3/c1-2-8-4(7)3(5)6/h2H2,1H3

InChI Key

XSZALVRJPCSBRD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl fluoroglyoxalate can be synthesized through the esterification of fluoroglyoxylic acid with ethanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

Fluoroglyoxylic Acid+EthanolEthyl Fluoroglyoxalate+Water\text{Fluoroglyoxylic Acid} + \text{Ethanol} \rightarrow \text{this compound} + \text{Water} Fluoroglyoxylic Acid+Ethanol→Ethyl Fluoroglyoxalate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl fluoroglyoxalate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form fluoroglyoxylic acid and ethanol.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol.

    Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom.

Major Products:

    Hydrolysis: Fluoroglyoxylic acid and ethanol.

    Reduction: Ethyl glycolate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl fluoroglyoxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Fluorinated compounds, including this compound, are often used in biochemical studies due to their unique properties.

    Medicine: Fluorinated esters are explored for their potential therapeutic applications, including as intermediates in drug synthesis.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl fluoroglyoxalate involves its reactivity due to the presence of the fluorine atom. The fluorine atom increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an intermediate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl Fluoroglyoxalate vs. Ethyl Chloroacetate

Ethyl chloroacetate (C₄H₇ClO₂) is a well-characterized ester used in organic synthesis. Key differences include:

Property This compound Ethyl Chloroacetate
Functional Groups Fluorine, glyoxylate ester Chlorine, acetate ester
Reactivity Higher electrophilicity (F) Moderate electrophilicity (Cl)
Incompatibilities Likely sensitive to strong bases (F–C bond cleavage) Incompatible with oxidizing agents, strong acids/bases
Applications Potential fluorination agent Solvent, agrochemical synthesis

The fluorine atom in this compound may reduce hydrolysis rates compared to the chlorine in ethyl chloroacetate, enhancing stability under acidic conditions. However, both compounds require careful handling due to reactivity with nucleophiles .

This compound vs. Ethyl Acetate

Ethyl acetate (C₄H₈O₂), a common solvent and extraction medium, differs significantly:

Property This compound Ethyl Acetate
Polarity Higher (due to F and carbonyl) Moderate
Volatility Likely lower (polar groups) High
Phytochemical Use Not reported Widely used in plant extract isolation
Toxicity Expected higher toxicity Low (GRAS status)

Ethyl acetate’s utility in phytochemical screening (e.g., isolating alkaloids or terpenoids) contrasts with this compound’s niche role in synthetic chemistry. The latter’s fluorine atom could also increase environmental persistence compared to ethyl acetate .

Research Findings and Data Gaps

  • Reactivity Studies : Ethyl chloroacetate’s incompatibility with oxidizing agents (e.g., peroxides) and strong bases suggests analogous risks for this compound, though fluorine’s electronegativity may alter reaction pathways .
  • Spectroscopic Data : Ethyl acetate’s FTIR profiles (C=O stretch at ~1740 cm⁻¹, C–O at ~1240 cm⁻¹) provide a baseline for identifying fluoroglyoxalate’s unique signals, such as C–F stretches (~1100 cm⁻¹) .
  • Safety Protocols : Both ethyl chloroacetate and fluoroglyoxalate require stringent storage conditions (e.g., inert atmospheres) to prevent decomposition, though specific guidelines for the latter remain undefined .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.